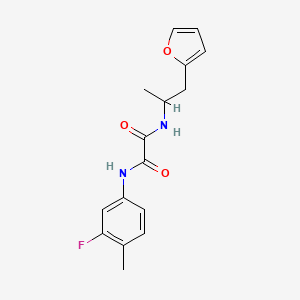

N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-N'-[1-(furan-2-yl)propan-2-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3/c1-10-5-6-12(9-14(10)17)19-16(21)15(20)18-11(2)8-13-4-3-7-22-13/h3-7,9,11H,8H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUABGUXZBSXQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)CC2=CC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a fluorinated aromatic ring and a furan moiety. Its molecular formula is with a molecular weight of 320.31 g/mol. The unique arrangement of functional groups contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇FN₂O₄ |

| Molecular Weight | 320.31 g/mol |

| CAS Number | 1428372-35-3 |

| Density | Not Available |

| Melting Point | Not Available |

This compound exerts its biological effects primarily through the modulation of specific enzyme activities and receptor interactions. The fluorinated phenyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis. For example, studies have shown that oxalamides can modulate protein kinase activities, which are crucial for cell proliferation and survival in cancerous cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar furan and oxalamide structures have been reported to possess antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of oxalamides were evaluated for their ability to inhibit cancer cell lines. The results indicated that certain modifications to the oxalamide structure significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound may exhibit similar or improved efficacy .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). The findings revealed that oxalamide derivatives could effectively inhibit CDK activity, leading to cell cycle arrest in cancer cells. This mechanism highlights the therapeutic potential of this compound in cancer treatment .

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is primarily studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, including enzymes and receptors.

Case Study: Enzyme Inhibition

A study focused on the compound's ability to inhibit certain kinases involved in cancer pathways demonstrated promising results, suggesting its potential utility in cancer therapy. The study reported that the compound effectively reduced cell proliferation in vitro, indicating its role as a lead compound for further development.

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups enable it to participate in various chemical reactions, including:

- Coupling Reactions : Facilitating the formation of carbon-carbon bonds.

- Functionalization : Allowing for the introduction of additional functional groups to modify properties.

This versatility makes it an essential component in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Material Science

The unique structural characteristics of this compound also make it a candidate for developing advanced materials. Its properties can be exploited in:

Polymer Development

The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers modified with oxalamide derivatives exhibit improved performance characteristics compared to unmodified counterparts.

Coatings and Composites

Due to its chemical stability and ability to form strong intermolecular interactions, this compound can be used in coatings that require durability and resistance to environmental degradation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The table below highlights structural differences and similarities between Compound 38 and related oxalamides:

*SCD: Stearoyl-CoA desaturase.

Key Observations:

Aryl Substituents :

- Compound 38 uses a 3-fluoro-4-methylphenyl group, distinguishing it from analogs with chlorophenyl (e.g., Compounds 13, 28) or methoxyphenyl (e.g., S336) groups. Fluorine enhances metabolic stability and binding affinity in drug design .

- The 4-chlorophenyl group in compounds is common in antiviral agents but lacks the steric and electronic effects of fluorine .

Heterocyclic Moieties: Compound 38’s furan-2-yl group (N2-substituent) is shared with ’s compound, which has a cyclopropyl-hydroxyethyl-furan chain. Furan rings improve solubility and participate in π-π interactions .

Biological Applications :

Inferred Structure-Activity Relationships (SAR)

- Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in Compound 38 likely enhances target binding via hydrophobic and dipole interactions, absent in chlorophenyl analogs.

- Branched Alkyl Chains : The 1-(furan-2-yl)propan-2-yl group may improve membrane permeability compared to linear chains in S336 .

- Sulfur vs. Oxygen Heterocycles : Thiazole-containing analogs () may exhibit stronger hydrogen bonding but reduced metabolic stability compared to furan-based compounds .

Q & A

Q. What are the recommended synthetic routes for N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide, and how can yield optimization be achieved?

The synthesis typically involves coupling 3-fluoro-4-methylaniline with 1-(furan-2-yl)propan-2-amine via an oxalyl chloride intermediate. Key steps include:

- Acylation : React oxalyl chloride with 3-fluoro-4-methylaniline in anhydrous dichloromethane (DCM) under nitrogen, followed by addition of 1-(furan-2-yl)propan-2-amine.

- Purification : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (e.g., ~47% as in related oxalamides ) may require controlled reaction temperatures (0–5°C during acylation) and stoichiometric excess of one amine to drive the reaction .

Q. How can the purity and structural integrity of this compound be validated?

A multi-technique approach is critical:

- LC-MS/APCI+ : Confirm molecular weight (e.g., observed m/z 435.24 [M+H+] for a related oxalamide ).

- HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .

- 1H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for furan and fluorophenyl groups) and oxalamide NH peaks (δ 8–11 ppm, broad) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for diastereomeric mixtures?

The propan-2-yl group on the furan moiety introduces a chiral center, leading to diastereomers. Strategies include:

Q. What in vitro assays are suitable for evaluating biological activity, such as antiviral potential?

- HIV Entry Inhibition : Design pseudotyped HIV-1 assays using TZM-bl cells, measuring luciferase activity to quantify inhibition (IC50 values). Related oxalamides showed activity in this model .

- Cytotoxicity : Parallel testing in HEK293 or peripheral blood mononuclear cells (PBMCs) ensures selectivity (e.g., CC50 > 100 μM) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Q. What methodologies are effective for analyzing synthetic impurities or degradation products?

Q. How can the compound’s crystal structure be determined to inform drug design?

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). Use SHELX programs for structure refinement .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms critical for bioavailability .

Methodological Notes

- Stereochemistry Challenges : Diastereomer ratios (e.g., 1:1 in related compounds ) complicate purification; consider kinetic vs. thermodynamic control during synthesis.

- Biological Assay Design : Include positive controls (e.g., T20 for HIV inhibition) and validate assays with triplicate measurements .

- Data Contradictions : If NMR or LC-MS data conflict (e.g., unexpected peaks), re-examine reaction conditions or confirm via 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.